molecular formula C16H14ClNO3 B11975083 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid CAS No. 39773-44-9

3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid

Cat. No.: B11975083
CAS No.: 39773-44-9
M. Wt: 303.74 g/mol
InChI Key: KRVKSWSTGNFTME-UHFFFAOYSA-N
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Description

3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of propionic acid, featuring a benzoylamino group and a 4-chloro-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and benzoyl chloride.

    Formation of Benzoyl Derivative: 4-chloroaniline reacts with benzoyl chloride in the presence of a base such as pyridine to form 4-chlorobenzoylaniline.

    Alkylation: The benzoyl derivative undergoes alkylation with ethyl bromoacetate in the presence of a base like sodium hydride to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the 4-chloro-phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3-Benzoylamino-3-phenyl-propionic acid: Lacks the 4-chloro substituent, which may affect its reactivity and biological activity.

    3-Amino-3-(4-chloro-phenyl)-propionic acid: Lacks the benzoyl group, which may influence its binding properties and stability.

    3-Benzoylamino-3-(4-methyl-phenyl)-propionic acid: The methyl group instead of chlorine may result in different electronic and steric effects.

Uniqueness: 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid is unique due to the presence of both benzoylamino and 4-chloro-phenyl groups, which confer specific chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

39773-44-9

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

3-benzamido-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20)

InChI Key

KRVKSWSTGNFTME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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